1-Butyl-3-phenylurea
CAS No.: 3083-88-3
Cat. No.: VC21345410
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3083-88-3 |
|---|---|
| Molecular Formula | C11H16N2O |
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | 1-butyl-3-phenylurea |
| Standard InChI | InChI=1S/C11H16N2O/c1-2-3-9-12-11(14)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,13,14) |
| Standard InChI Key | DOUCJWNVCGEZRR-UHFFFAOYSA-N |
| SMILES | CCCCNC(=O)NC1=CC=CC=C1 |
| Canonical SMILES | CCCCNC(=O)NC1=CC=CC=C1 |
Introduction
Chemical Structure and Properties
1-Butyl-3-phenylurea features a central urea functional group (-NH-CO-NH-) with a butyl chain attached to one nitrogen atom and a phenyl ring connected to the other. This arrangement creates an asymmetric molecule with distinctive reactivity patterns and physical properties. The compound's structure contains both hydrophobic regions (the butyl chain and phenyl ring) and a hydrophilic urea group capable of hydrogen bonding, contributing to its solubility characteristics and intermolecular interactions.
Based on similar compounds in the urea family, we can extrapolate several physicochemical properties:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | Approximately 192.26 g/mol |
| Physical Appearance | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents (THF, dichloromethane), limited water solubility |
| Melting Point | Typically between 100-150°C (estimated based on similar compounds) |
| Hydrogen Bonding | Contains both hydrogen bond donors and acceptors |
The presence of the phenyl group contributes to potential π-π stacking interactions, while the urea moiety provides hydrogen bonding sites that are essential for many of its applications in molecular recognition and catalysis.
Synthesis Methodologies
Reaction with Isocyanates
The most straightforward synthesis route for 1-Butyl-3-phenylurea involves the reaction between phenyl isocyanate (PhNCO) and butylamine. This reaction proceeds through nucleophilic addition of the amine to the isocyanate carbon, forming the characteristic urea linkage .
The general reaction can be represented as:
PhNCO + CH₃(CH₂)₃NH₂ → Ph-NH-CO-NH-(CH₂)₃CH₃
This reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, and can be conducted in various organic solvents such as tetrahydrofuran, dichloromethane, or toluene.
Alternative Synthetic Routes
An alternative synthetic approach involves the reaction of butyl isocyanate with aniline:
CH₃(CH₂)₃NCO + PhNH₂ → Ph-NH-CO-NH-(CH₂)₃CH₃
This reversed approach may be preferred depending on the availability and stability of starting materials. The choice between these two synthetic routes often depends on reagent availability, reaction conditions, and desired purity of the final product.
Applications in Chemical Research
Role in Polymer Chemistry
1-Butyl-3-phenylurea has been identified as a significant reaction product in the synthesis of segmented poly(urethane-urea) polymers. In these applications, it serves as a model compound for understanding the chain-extending reactions of NCO-terminated prepolymers when reacted with diamine chain extenders .
Research has demonstrated that when phenyl isocyanate reacts with ethylenediamine (EDA) blocked with acetone, 1-Butyl-3-phenylurea (referred to as M-Ur-2 in some studies) emerges as the main reaction product, alongside 1,3-diphenylurea as a side product . This reaction pathway provides valuable insights into the mechanisms of polymer formation and the factors influencing product distribution.
| Structural Feature | Potential Contribution to Biological Activity |
|---|---|
| Urea Linkage | Hydrogen bonding with protein targets |
| Phenyl Ring | Hydrophobic interactions, π-stacking with aromatic amino acid residues |
| Butyl Chain | Modulation of lipophilicity, influencing membrane permeability |
| Substitution Pattern | Determinant of specificity for particular binding pockets |
The presence of these features in 1-Butyl-3-phenylurea suggests potential for interaction with biological targets, though specific studies focusing on this particular compound would be necessary to confirm any bioactivity.
Comparative Analysis with Related Compounds
Structural Analogs
Several compounds share structural similarities with 1-Butyl-3-phenylurea, each with distinct properties and applications. Comparing these analogs provides context for understanding the unique characteristics of 1-Butyl-3-phenylurea.
1-Benzyl-1-butyl-3-phenyl-urea (CAS: 87291-11-0) represents a structurally related compound with a more complex substitution pattern. This compound features an additional benzyl group attached to the nitrogen that also bears the butyl chain, resulting in a tertiary amine structure at this position . Key properties of this compound include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₂O |
| Molecular Weight | 282.38 g/mol |
| Density | 1.1 g/cm³ |
| Boiling Point | 476.4°C at 760 mmHg |
| Flash Point | 241.9°C |
The additional benzyl group significantly increases the molecular weight and likely affects both physical properties and biological activities compared to 1-Butyl-3-phenylurea.
Functional Group Variations
Another relevant compound, 1-Butyl-1-(1-propylpiperidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea, demonstrates how further structural elaboration can dramatically alter properties . This compound incorporates:
-
A propylpiperidine substituent
-
A trifluoromethyl group on the phenyl ring
-
A more complex substitution pattern on one of the nitrogen atoms
These modifications result in a compound with significantly different physical properties and potential applications, particularly in medicinal chemistry where the trifluoromethyl group often enhances metabolic stability and membrane permeability.
Research Applications and Future Directions
Polymer Science Applications
The involvement of 1-Butyl-3-phenylurea in polymer science, particularly as a model compound in the study of polyurethane-urea synthesis, highlights its relevance to material science . The compound helps elucidate reaction mechanisms in chain-extending processes, providing valuable insights for the development of novel polymeric materials with tailored properties.
The study of 1-Butyl-3-phenylurea and similar compounds has contributed to understanding the role of water in reaction systems. Research has shown that water can participate in accelerating main reactions while also facilitating side reactions, with the balance between these processes influencing final product distribution and purity .
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